(2-(Hydroxymethyl)phenyl)propanoic acid
CAS No.:
Cat. No.: VC19787967
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O3 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 3-[2-(hydroxymethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C10H12O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13) |
| Standard InChI Key | UQWIVJQROLHLPR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CCC(=O)O)CO |
Introduction
Structural Characteristics
Molecular Architecture
(2-(Hydroxymethyl)phenyl)propanoic acid exists in two isomeric forms, differentiated by the hydroxymethyl group’s position on the phenyl ring:
| Property | ortho-Isomer (CAS 10172-25-5) | para-Isomer (CAS 88416-60-8) |
|---|---|---|
| IUPAC Name | 3-[2-(Hydroxymethyl)phenyl]propanoic acid | 2-[4-(Hydroxymethyl)phenyl]propanoic acid |
| SMILES | C1=CC=C(C(=C1)CCC(=O)O)CO | CC(C(=O)O)C1=CC=C(C=C1)CO |
| InChI Key | UQWIVJQROLHLPR-UHFFFAOYSA-N | XXDWVGMLZQDDAD-UHFFFAOYSA-N |
| Molecular Formula |
The ortho-isomer positions the hydroxymethyl group adjacent to the propanoic acid chain, whereas the para-isomer places it opposite . This spatial arrangement influences intermolecular interactions, such as hydrogen bonding and steric effects, which are critical for reactivity and crystallinity.
Spectroscopic and Computational Data
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain proprietary. Computational models predict a planar phenyl ring with a dihedral angle of between the hydroxymethyl and carboxylic acid groups, facilitating conjugation .
Synthesis and Production
Industrial Methods
Large-scale synthesis typically involves:
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Friedel-Crafts Acylation: Introducing the propanoic acid chain to a hydroxymethylbenzene derivative.
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Hydrolysis: Converting intermediates to the final carboxylic acid.
Advanced purification techniques, such as recrystallization from ethanol-water mixtures or preparative chromatography, achieve >98% purity.
Laboratory-Scale Approaches
Smaller batches utilize:
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Grignard Reactions: Phenylmagnesium bromide reacting with β-propiolactone derivatives.
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Enzymatic Catalysis: Lipase-mediated ester hydrolysis for enantioselective synthesis.
Chemical Properties and Reactivity
Acid-Base Behavior
The carboxylic acid group () deprotonates in basic media, forming water-soluble salts, while the hydroxymethyl group () remains protonated under physiological conditions .
Functional Group Transformations
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Esterification: Reacts with alcohols under acidic catalysis to yield esters, useful in polymer synthesis.
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Oxidation: The hydroxymethyl group oxidizes to a carbonyl, forming 2-(carboxybenzoyl)propanoic acid, a potential enzyme inhibitor.
Applications
Pharmaceutical Intermediate
As a metabolite of nonsteroidal anti-inflammatory drugs (NSAIDs), it serves in pharmacokinetic studies to assess drug clearance. Structural analogs demonstrate moderate cyclooxygenase (COX) inhibition, suggesting anti-inflammatory potential.
Material Science
The hydroxymethyl group participates in cross-linking reactions with epoxy resins, enhancing thermoset polymer durability.
Future Perspectives
Further research should:
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Clarify isomer-specific bioactivity.
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Explore enantioselective synthesis for chiral drug development.
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Investigate copolymerization with biodegradable polyesters for medical devices.
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